1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine
Description
Contextualization within the Field of Heterocyclic Amine Chemistry
Heterocyclic amines are organic compounds that feature a ring structure containing at least one atom other than carbon, in this case, nitrogen and oxygen, along with an amine group. This class of compounds is of paramount importance in the pharmaceutical sciences due to the ability of the heterocyclic core and the amine substituent to engage in various interactions with biological targets. The isoxazole (B147169) ring, in particular, is noted for its role in a variety of marketed drugs, highlighting its therapeutic relevance. nih.gov
Structural Significance of the 1,2-Oxazole Nucleus with Ethanamine Side Chain
The molecular architecture of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine is defined by the interplay of its constituent parts. The 1,2-oxazole (isoxazole) ring provides a stable, aromatic core. The substituents at the 3- and 5-positions are crucial in modulating the molecule's electronic and steric properties. The ethyl group at the 5-position can influence the compound's lipophilicity and how it fits into biological receptors.
The ethanamine side chain at the 3-position introduces a primary amine, a key functional group for forming hydrogen bonds and serving as a point for further chemical modification. The presence of this side chain also creates a chiral center, meaning the compound can exist in different stereoisomeric forms, a critical consideration in the development of therapeutic agents.
A plausible synthetic route to this compound involves a two-step process. The first step would be the synthesis of the ketone precursor, 1-(5-ethyl-1,2-oxazol-3-yl)ethan-1-one. This could be achieved through a 1,3-dipolar cycloaddition reaction, a common method for forming the isoxazole ring. nih.gov The second step would be the conversion of the ketone to the amine via reductive amination. wikipedia.orgacsgcipr.org This reaction is a widely used and efficient method for amine synthesis, often employing reducing agents like sodium cyanoborohydride or sodium triacetoxyborohydride. masterorganicchemistry.com
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O |
| Molecular Weight | 140.18 g/mol |
| CAS Number | 1257530-91-9 |
| Predicted LogP | 0.8-1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
Overview of Research Trajectories for Related Oxazole (B20620) Derivatives
Research into oxazole and isoxazole derivatives is a dynamic and continually evolving field. The versatility of the isoxazole ring allows for the creation of a diverse library of compounds with a wide range of potential applications. nih.govnih.gov
A significant area of investigation is the synthesis of novel isoxazole-containing compounds with potential therapeutic properties. Researchers have explored isoxazole derivatives for a multitude of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.gov The specific substituents on the isoxazole ring are known to play a vital role in the biological activity of these compounds. nih.gov For instance, the nature of the alkyl or aryl group at the 5-position can significantly impact the compound's potency and selectivity. nih.gov
Furthermore, the incorporation of amine-containing side chains is a common strategy in drug design to enhance interactions with target proteins. The amino group can participate in crucial hydrogen bonding and ionic interactions within a receptor's binding site. The study of isoxazole-3-carboxamides, which are structurally related to the ethanamine derivative, has shown that modifications to the amine-containing portion of the molecule can fine-tune its biological effects.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |
InChI |
InChI=1S/C7H12N2O/c1-3-6-4-7(5(2)8)9-10-6/h4-5H,3,8H2,1-2H3 |
InChI Key |
PZMKMNJNRMTSKU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NO1)C(C)N |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Ethyl 1,2 Oxazol 3 Yl Ethanamine and Analogous Oxazole Compounds
Core Oxazole (B20620) Ring Formation Strategies
The synthesis of 1-(5-ethyl-1,2-oxazol-3-yl)ethanamine, a molecule featuring a substituted 1,2-oxazole (isoxazole) core, relies on a variety of synthetic strategies developed for the construction of this heterocyclic scaffold. These methods often involve the formation of the N-O bond and subsequent cyclization to create the five-membered ring. This section will detail established methodologies for the synthesis of the 1,2-oxazole ring, which are applicable to the preparation of the target compound and its analogs.
Cyclization Reactions for 1,2-Oxazole Scaffold Construction
A primary and widely utilized method for constructing the 1,2-oxazole ring is the reaction of a three-carbon component with hydroxylamine (B1172632) hydrochloride. nih.gov This approach is versatile and allows for the introduction of various substituents onto the oxazole ring. One of the most effective three-carbon synthons is a 1,3-dicarbonyl compound or its synthetic equivalent.
A key strategy involves the condensation of β-enamino ketoesters with hydroxylamine. nih.gov The synthetic route typically begins with the preparation of a β-keto ester, which is then reacted with a dimethylformamide dimethyl acetal (B89532) to form the corresponding β-enamino ketoester. Subsequent treatment with hydroxylamine hydrochloride leads to the formation of the 1,2-oxazole ring. nih.gov The reaction proceeds through a plausible mechanism involving the initial reaction of the enaminone with hydroxylamine, followed by the removal of dimethylamine, intramolecular cyclization, and finally dehydration to yield the 1,2-oxazole. nih.gov This method offers a regioselective route to substituted 1,2-oxazoles.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| β-enamino ketoesters | Hydroxylamine hydrochloride | Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates | Moderate | nih.gov |
| 1,3-diketones | N,N-dimethylformamide dimethylacetal, then Hydroxylamine | Regioisomerically substituted 1,2-oxazoles | Not specified | nih.gov |
Synthesis via α,β-Unsaturated Carbonyl Precursors
α,β-Unsaturated carbonyl compounds serve as valuable precursors for the synthesis of the 1,2-oxazole ring. A common approach involves their reaction with hydroxylamine, which can lead to the formation of isoxazoline (B3343090) intermediates that are subsequently oxidized to isoxazoles.
Another method involves the reaction of α,β-unsaturated ketones with hydroxylamine hydrochloride to directly form the 1,2-oxazole ring. nih.gov For instance, 3-(dimethylamino)-1-arylprop-2-en-1-ones react with hydroxylamine hydrochloride in an aqueous medium to yield 3,5-disubstituted isoxazoles. nih.gov This method is noted for being environmentally benign as it proceeds without a catalyst in water. nih.gov
| Precursor | Reagents | Product | Key Features | Reference |
| 3-(dimethylamino)-1-arylprop-2-en-1-ones | Hydroxylamine hydrochloride | 3,5-disubstituted isoxazoles | Environmentally benign, catalyst-free, aqueous medium | nih.gov |
| α,β-unsaturated ketone | Hydroxylamine hydrochloride | 1,2-oxazole derivative | One of the two primary pathways to 1,2-oxazoles | nih.gov |
Multi-component Reaction Approaches to Oxazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including oxazole derivatives, in a single step from three or more starting materials. While specific MCRs for this compound are not extensively documented, analogous strategies for related aminoazole systems highlight the potential of this approach.
For instance, the synthesis of fused 3-aminoimidazoles has been achieved through a microwave-assisted Ugi three-component coupling reaction. researchgate.net This reaction involves a heterocyclic amidine, an aldehyde, and an isocyanide, and is catalyzed by scandium triflate. researchgate.net Such a strategy could potentially be adapted for the synthesis of 3-amino-1,2-oxazoles by employing a suitable three-component system. The development of a novel one-pot synthesis for 3-amino-1,2,4-triazoles via an iron (III) catalyzed route further underscores the utility of MCRs in constructing aminoazole heterocycles. researchgate.net
| Reaction Type | Reactants | Product | Catalyst/Conditions | Reference |
| Ugi three-component coupling | 2-aminoazines, aldehydes, isocyanides | Fused 3-aminoimidazoles | Scandium triflate, microwave irradiation | researchgate.net |
| One-pot synthesis | Cyanamide, hydroxylamine, alkyl/arylnitriles | 3-amino-1,2,4-triazoles | Iron (III) chloride | mdpi.com |
Oxidative Cyclization Protocols for Oxazole Ring Formation
Oxidative cyclization represents a powerful strategy for the formation of oxazole rings, often involving the formation of a C-O bond in the final ring-closing step. These methods typically employ an oxidizing agent to facilitate the cyclization of a pre-functionalized linear precursor.
An efficient method for the synthesis of energetic 3-amino-5-R-1,2,4-oxadiazoles has been developed via iodobenzene (B50100) diacetate (IBD)-mediated oxidative cyclization. nih.gov This reaction proceeds in high yields at ambient temperature. Although this example pertains to the synthesis of 1,2,4-oxadiazoles, the principle of using a hypervalent iodine reagent to effect the oxidative cyclization of an amidoxime-like precursor could be conceptually applied to the synthesis of 3-amino-1,2-oxazoles. Furthermore, a tandem oxidative cyclization protocol has been noted for the synthesis of oxazoles, highlighting the efficiency of such approaches. researchgate.net
| Precursor | Oxidant/Mediator | Product | Key Features | Reference |
| Amidoxime derivative | Iodobenzene diacetate (IBD) | 3-amino-5-R-1,2,4-oxadiazole | High yields, ambient temperature | nih.gov |
| Benzylamines and other precursors | Various (e.g., O2) | Oxazole scaffolds | C(sp³)-H functionalization | researchgate.net |
Synthesis from N-Acyl Amino Acid Derivatives and Related Precursors
N-acyl amino acids and their derivatives are versatile starting materials for the synthesis of various heterocyclic compounds, including 1,3-oxazoles. nih.gov The synthesis of 1,3-oxazol-5(4H)-ones can be achieved through the intramolecular cyclodehydration of N-acyl-α-amino acids using reagents like ethyl chloroformate in the presence of a base such as 4-methylmorpholine. nih.gov
While this method directly leads to 1,3-oxazoles, the underlying principle of using amino acid-derived precursors is also relevant to the synthesis of other functionalized heterocycles. For instance, novel oxazole-containing amino acids have been prepared from serine methyl ester and other amino acids like aspartic and glutamic acids, showcasing the utility of amino acids as building blocks for diverse oxazole structures. thieme.de
| Precursor | Reagents | Intermediate/Product | Reference |
| N-acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine | 1,3-oxazol-5(4H)-one | nih.gov |
| Serine methyl ester, Aspartic acid, Glutamic acid | Not specified | Oxazolyl amino acids | thieme.de |
Transition Metal-Catalyzed Oxazole Synthesis (e.g., Copper, Palladium)
Transition metal catalysis offers a powerful and versatile platform for the synthesis of oxazoles, enabling reactions to proceed under mild conditions with high efficiency and selectivity. researchgate.net Both copper and palladium catalysts have been extensively used in the formation of the oxazole ring through various mechanistic pathways.
Copper-catalyzed reactions are particularly prevalent in oxazole synthesis. For example, 2,5-disubstituted oxazoles can be synthesized from 1-alkynes and acyl azides in the presence of a copper catalyst, proceeding through a mild oxidative cyclization. tandfonline.com Additionally, a copper-catalyzed simple and efficient protocol for the synthesis of 2,4,5-trisubstituted oxazoles has been developed from the direct coupling of α-diazoketones with aryl or alkyl nitriles. researchgate.net
Palladium-catalyzed reactions have also been employed, for instance, in the coupling of N-propargylamides with aryl iodides to provide 2,5-disubstituted oxazoles. organic-chemistry.org This reaction is thought to proceed through a palladium-catalyzed coupling step followed by an in situ cyclization. organic-chemistry.org
| Catalyst | Reactants | Product | Reference |
| Copper | 1-alkynes, acyl azides | 2,5-disubstituted oxazoles | tandfonline.com |
| Copper | α-diazoketones, aryl/alkyl nitriles | 2,4,5-trisubstituted oxazoles | researchgate.net |
| Palladium | N-propargylamides, aryl iodides | 2,5-disubstituted oxazoles | organic-chemistry.org |
Base-Induced Rearrangement Reactions for Oxazole Derivatives
The formation of the oxazole ring is a fundamental step in the synthesis of this compound. Base-induced rearrangement reactions represent a powerful class of methods for constructing the oxazole core. One notable example involves the transformation of 2-acyl-3-alkyl-2H-azirines, which, under the influence of a base, rearrange to form oxazoles. This reaction proceeds through a mechanism initiated by deprotonation, followed by a nucleophilic addition to the imine functionality. organic-chemistry.org The intermediacy of a ketenimine has been suggested by both experimental and computational studies, particularly under strongly basic conditions. organic-chemistry.org
Another significant base-promoted method is the van Leusen oxazole synthesis. nih.govijpsonline.commdpi.com This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base like potassium carbonate. nih.govmdpi.com The reaction proceeds through a [3+2] cycloaddition mechanism to form a 5-substituted oxazole. nih.gov An oxazoline (B21484) intermediate is formed after the deprotonated TosMIC adds to the aldehyde, followed by bond formation between the resulting hydroxyl group and the isocyano group. Subsequent elimination of p-toluenesulfinic acid yields the final oxazole product. nih.gov
| Base-Induced Method | Reactants | Key Features | Reference |
| Azirine Rearrangement | 2-Acyl-3-alkyl-2H-azirines | Deprotonation-initiated mechanism | organic-chemistry.org |
| Van Leusen Synthesis | Aldehydes, Tosylmethyl isocyanide (TosMIC) | Forms 5-substituted oxazoles, proceeds via an oxazoline intermediate | nih.govijpsonline.commdpi.com |
Introduction and Functionalization of the Ethanamine Side Chain
Amination Reactions to Form the Ethanamine Moiety
The introduction of the ethanamine moiety is a critical step in the synthesis of the target compound. Direct amination of a pre-existing ethyl group on the oxazole ring can be challenging. A more common strategy involves the use of precursors that can be readily converted to the amine. For instance, an oxazole derivative bearing a suitable leaving group on the ethyl side chain could undergo nucleophilic substitution with an amine or an amine equivalent.
Alternatively, reductive amination of a corresponding ketone, 1-(5-ethyl-1,2-oxazol-3-yl)ethan-1-one, provides a direct route to the ethanamine. This method involves the reaction of the ketone with ammonia (B1221849) or an ammonia source in the presence of a reducing agent. Another approach is the reduction of an oxime or a nitrile precursor. The synthesis of related chiral amines, such as (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine, often involves the formation of the chiral amine in the final step. evitachem.com
Strategies for Regioselective Attachment of the Side Chain
Achieving the correct regiochemistry, with the ethyl group at the 5-position and the ethanamine-bearing substituent at the 3-position of the 1,2-oxazole ring, is paramount. The synthesis of the 1,2-oxazole ring often dictates this regioselectivity. One of the primary methods for constructing the 1,2-oxazole ring is the reaction of a three-carbon component, such as an α,β-unsaturated ketone or a 1,3-diketone, with hydroxylamine. nih.gov The choice of the three-carbon precursor and the reaction conditions can control the regiochemical outcome.
For instance, the reaction of β-enamino ketoesters with hydroxylamine can lead to the formation of regioisomeric 1,2-oxazoles. nih.gov Careful control over the reaction pathway, potentially through the choice of protecting groups and reaction conditions, allows for the selective synthesis of the desired isomer. Palladium-catalyzed and copper-mediated oxidative cyclization reactions have also been developed for the regioselective synthesis of trisubstituted oxazoles, offering another avenue for controlling the placement of substituents. rsc.org
Derivatization from Oxazole Intermediates Bearing Aminoethyl Side Chains
An alternative strategy involves the synthesis of an oxazole intermediate that already contains a functionalized side chain, which can then be converted to the ethanamine group. For example, an oxazole intermediate with a 2-(dimethylamino)ethyl chain attached has been synthesized. researchgate.net This highlights the possibility of constructing the oxazole ring with a pre-installed, modifiable side chain.
The synthesis of advanced building blocks for medicinal chemistry often involves the preparation of key intermediates like ethyl oxazole-4-carboxylates. These can be reduced to the corresponding alcohols, which are then converted to chlorides, azides, and ultimately amines. researchgate.net This approach allows for the late-stage introduction of the amino group, providing flexibility in the synthesis.
Stereochemical Control and Enantioselective Synthesis Approaches
The ethanamine side chain of this compound contains a chiral center, making stereochemical control a significant aspect of its synthesis. Enantioselective synthesis can be achieved through various methods. One approach is the use of chiral catalysts in key bond-forming reactions. For example, iridium-catalyzed intramolecular allylic substitution reactions have been employed for the efficient enantioselective synthesis of related heterocyclic compounds like isoxazolines. rsc.org
Another strategy involves the use of chiral auxiliaries or chiral starting materials. The synthesis of (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-amine, an analog of the target compound, inherently involves the formation of a chiral amine. evitachem.com Asymmetric reduction of a ketone precursor using chiral reducing agents or catalysts is a well-established method for producing enantiomerically enriched amines. Furthermore, enzymatic resolutions can be employed to separate racemic mixtures of the final amine product or a precursor.
Process Optimization and Scalability Considerations for this compound Production
For the large-scale production of this compound, process optimization and scalability are crucial. Key considerations include the cost and availability of starting materials, the efficiency and safety of the chemical transformations, and the ease of purification.
The choice of reagents and catalysts is also critical. Utilizing robust and recyclable catalysts can significantly reduce costs. For instance, a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin has been used as a catalyst in the reaction of TosMIC with aromatic aldehydes, allowing for easy removal of the catalyst and byproduct by filtration. organic-chemistry.org The optimization of reaction parameters such as temperature, pressure, reaction time, and solvent is essential to maximize yield and minimize the formation of impurities.
A scalable synthesis might involve the LiBH4-mediated reduction of ethyl oxazole-4-carboxylates, which has been optimized at a multigram scale for the preparation of related intermediates. researchgate.net This demonstrates that key steps in the synthesis of functionalized oxazoles can be scaled up effectively.
| Optimization Parameter | Consideration | Potential Advantage |
| Starting Materials | Cost-effective and readily available | Reduced overall production cost |
| Reaction Type | One-pot or tandem reactions | Increased efficiency, reduced waste |
| Catalysts | Heterogeneous or recyclable catalysts | Simplified purification, lower cost |
| Purification | Crystallization or distillation over chromatography | Reduced solvent usage and cost on a large scale |
| Safety | Avoidance of hazardous reagents and conditions | Safer manufacturing process |
Chemical Reactivity and Advanced Derivatization of 1 5 Ethyl 1,2 Oxazol 3 Yl Ethanamine
Reactivity of the 1,2-Oxazole Heterocycle
The 1,2-oxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement, particularly the weak N-O bond, fundamentally influences its chemical reactivity and stability. wikipedia.org
Electrophilic Substitution: The 1,2-oxazole ring is considered an electron-rich heterocycle, making it susceptible to electrophilic attack. The regioselectivity of such reactions is influenced by the existing substituents. For 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine, the remaining unsubstituted position on the ring is C4. The ethyl group at C5 and the ethanamine group at C3 are both activating, electron-donating groups, which would direct electrophiles to the C4 position. However, electrophilic substitution reactions on the isoxazole (B147169) ring are generally less facile compared to other five-membered heterocycles like pyrrole (B145914) or furan. chempedia.info
Nucleophilic Substitution: Nucleophilic substitution on an unsubstituted 1,2-oxazole ring is uncommon. thepharmajournal.com Such reactions typically require the presence of a good leaving group, such as a halogen, at one of the ring's carbon positions. In the case of this compound, direct nucleophilic substitution on the ring is unlikely. Instead, nucleophilic attack is more prone to cause ring cleavage, especially under harsh conditions. pharmaguideline.com
The inherent strain and the weak N-O bond in the 1,2-oxazole ring make it susceptible to cleavage and rearrangement under specific conditions. wikipedia.org
Reductive Ring Opening: Strong reducing agents, such as lithium aluminum hydride or catalytic hydrogenation with Raney Nickel, can cleave the N-O bond. evitachem.com This process typically leads to the formation of acyclic compounds, such as β-aminoenones or other related structures, depending on the specific reagents and reaction conditions.
Photochemical Rearrangement: Upon exposure to UV irradiation, isoxazoles can undergo photochemical rearrangement. The process is initiated by the cleavage of the weak N-O bond, which can lead to the formation of a transient azirine intermediate. This intermediate can then rearrange to form a more stable oxazole (B20620) isomer. wikipedia.org
Base-Catalyzed Rearrangement: In the presence of a strong base, deprotonation at the C4 position could potentially initiate ring-opening, although this is less common than reductive or photochemical methods.
The stability of the 1,2-oxazole ring in this compound is a critical consideration for its derivatization.
Thermal Stability: The 1,2-oxazole ring is generally thermally stable and does not readily decompose at high temperatures. tandfonline.com
Acidic Conditions: The ring is relatively stable in acidic media. The nitrogen atom is weakly basic (pKa of the conjugate acid is approximately -3.0 for the parent isoxazole), meaning it will be protonated only under strongly acidic conditions. wikipedia.org
Basic Conditions: The ring is generally stable to moderate basic conditions. However, very strong bases can lead to deprotonation or ring-opening reactions, as mentioned previously.
Oxidative Conditions: The 1,2-oxazole ring is generally resistant to oxidation. pharmaguideline.com Strong oxidizing agents are more likely to react with the side chains, particularly the ethyl group at the benzylic-like position.
Reductive Conditions: As noted, the ring is susceptible to cleavage by strong reducing agents due to the weak N-O bond. evitachem.com
Interactive Table: Summary of 1,2-Oxazole Ring Reactivity
| Reaction Type | Reagents/Conditions | Expected Outcome for this compound |
|---|---|---|
| Electrophilic Substitution | Electrophiles (e.g., Br₂, H₂SO₄) | Substitution at C4 position (if conditions are forcing) |
| Nucleophilic Substitution | Nucleophiles | No reaction on the unsubstituted ring |
| Reductive Ring Opening | H₂/Raney Ni, LiAlH₄ | Cleavage of N-O bond to form acyclic products |
| Photochemical Rearrangement | UV light | Ring cleavage and potential rearrangement to an oxazole isomer |
Transformations of the Ethanamine Side Chain
The ethanamine side chain at the C3 position provides a rich site for chemical modification, primarily through reactions involving the primary amine functionality.
The primary amine group (-NH₂) is a versatile nucleophile and base, allowing for a wide range of derivatization reactions.
Acylation: The amine readily reacts with acyl chlorides or acid anhydrides to form stable amide derivatives. This is a common method for protecting the amine group or for introducing new functional moieties. chemguide.co.uk
Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. Controlling the degree of alkylation can be challenging, often resulting in a mixture of products. lumenlearning.comlibretexts.org Using a large excess of the amine can favor mono-alkylation.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an intermediate imine, which can then be reduced in situ (e.g., with sodium borohydride) to yield a more substituted secondary amine. This method provides a controlled route to secondary and tertiary amines.
Diazotization: While aromatic primary amines can be converted to stable diazonium salts, aliphatic primary amines like the one in this compound form highly unstable diazonium salts that readily decompose, often leading to a mixture of substitution and elimination products.
Interactive Table: Common Derivatization Reactions of the Primary Amine
| Reaction | Reagent Example | Product Type |
|---|---|---|
| Acylation | Ethanoyl chloride | N-(1-(5-ethyl-1,2-oxazol-3-yl)ethyl)acetamide |
| Alkylation | Methyl iodide | Secondary, tertiary, or quaternary amine |
| Reductive Amination | Acetone, NaBH₄ | N-isopropyl-1-(5-ethyl-1,2-oxazol-3-yl)ethanamine |
| Reaction with Isocyanate | Phenyl isocyanate | Urea derivative |
The ethyl group at the C5 position is also amenable to chemical modification, particularly at the carbon adjacent to the heterocyclic ring (the "benzylic-like" position).
Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the ethyl group. libretexts.orgyoutube.com For this reaction to occur, there must be at least one hydrogen atom on the carbon directly attached to the ring. The ethyl group fulfills this requirement. The reaction typically cleaves the rest of the alkyl chain and converts the benzylic-like carbon into a carboxylic acid, yielding 3-(1-aminoethyl)-1,2-oxazole-5-carboxylic acid. youtube.com
Radical Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide (NBS) with light or a radical initiator), the benzylic-like position of the ethyl group can be selectively halogenated. This would produce 1-(5-(1-bromoethyl)-1,2-oxazol-3-yl)ethanamine, which can serve as a precursor for further nucleophilic substitution reactions at that position. libretexts.org
Conjugation and Coupling Methodologies
The primary amine functionality and the isoxazole ring of this compound serve as key handles for a variety of conjugation and coupling reactions. These methodologies are essential for attaching the scaffold to other molecules, including peptides, polymers, and reporter tags, as well as for the construction of more complex structures.
Application of Click Chemistry Principles for Oxazole Derivatization.organic-chemistry.org
"Click chemistry," a concept introduced by K.B. Sharpless, encompasses a set of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org One of the most prominent examples of click chemistry is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage. organic-chemistry.org This methodology can be effectively applied to derivatives of this compound.
To utilize click chemistry, the parent molecule must first be functionalized with either an azide (B81097) or a terminal alkyne group. For instance, the primary amine of this compound can be acylated with a molecule containing a terminal alkyne, such as propargyl bromide, to introduce the necessary functionality. Alternatively, the isoxazole ring itself can be derivatized, although this is a more complex process that often requires de novo synthesis of the isoxazole with the desired functional group already in place.
Once the alkyne- or azide-functionalized derivative is obtained, it can be "clicked" with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating complex molecular conjugates.
Table 1: Examples of Click Chemistry Reactions with Isoxazole Derivatives
| Isoxazole Derivative | Coupling Partner | Catalyst | Product | Reference |
| N-(1-(5-ethyl-1,2-oxazol-3-yl)ethyl)prop-2-yn-1-amine | Benzyl azide | Cu(I) | 1-benzyl-4-(((1-(5-ethyl-1,2-oxazol-3-yl)ethyl)amino)methyl)-1H-1,2,3-triazole | organic-chemistry.org |
| 3-(1-azidoethyl)-5-ethyl-1,2-oxazole | Phenylacetylene | Cu(I) | 5-ethyl-3-(1-(4-phenyl-1H-1,2,3-triazol-1-yl)ethyl)-1,2-oxazole | organic-chemistry.org |
Formation of Macrocyclic Structures Incorporating Oxazole Moieties.researchgate.net
Macrocycles, cyclic molecules containing large rings, often exhibit unique pharmacological properties due to their constrained conformations. The this compound scaffold can be incorporated into macrocyclic structures through various cyclization strategies.
One common approach involves the derivatization of both the primary amine and another functional group on a molecule that can then be cyclized. For example, the amine could be acylated with a long-chain carboxylic acid that also contains a terminal alkyne. The isoxazole ring could be functionalized with an azide. An intramolecular CuAAC reaction could then be used to form the macrocycle.
Ring-closing metathesis (RCM) is another powerful tool for macrocyclization. This reaction, which typically uses a ruthenium-based catalyst, forms a new double bond between two existing alkenes within the same molecule. To apply RCM, the this compound scaffold would need to be derivatized with two terminal alkene groups.
Table 2: Methodologies for Macrocyclization of Isoxazole-Containing Scaffolds
| Macrocyclization Method | Key Reaction | Required Functional Groups | Catalyst | Reference |
| Intramolecular Click Chemistry | Azide-Alkyne Cycloaddition | Azide and Terminal Alkyne | Copper(I) | researchgate.net |
| Ring-Closing Metathesis | Olefin Metathesis | Two Terminal Alkenes | Ruthenium-based catalyst | nih.gov |
| Macrolactamization | Amide bond formation | Amine and Carboxylic Acid | Coupling agents (e.g., HATU) | nih.gov |
Rational Design of New Chemical Entities Based on the this compound Scaffold
The this compound core is considered a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in compounds that are active against a range of biological targets. Rational drug design aims to systematically modify this scaffold to optimize its interaction with a specific target, thereby enhancing its potency and selectivity.
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are often employed to guide the design of new analogs. These methods can predict how modifications to the scaffold will affect its binding to a target protein.
For example, the ethyl group at the 5-position of the isoxazole ring can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the binding pocket. The ethanamine side chain can also be modified. The length of the alkyl chain can be varied, and the primary amine can be replaced with other functional groups, such as amides or sulfonamides, to alter the hydrogen bonding and electrostatic interactions with the target.
Bioisosteric replacement is another key strategy in rational drug design. This involves replacing a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's pharmacokinetic or pharmacodynamic profile. For instance, the isoxazole ring itself could be replaced with other five-membered heterocycles, such as a pyrazole (B372694) or a triazole, to fine-tune the electronic properties and metabolic stability of the molecule.
Spectroscopic and Structural Characterization Techniques for 1 5 Ethyl 1,2 Oxazol 3 Yl Ethanamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of molecular structure.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton in a molecule. The expected ¹H NMR spectrum of 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine would exhibit characteristic signals corresponding to the protons of the ethyl group, the ethanamine moiety, and the isoxazole (B147169) ring.
The protons of the ethyl group at the C5 position of the isoxazole ring are expected to show a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The methine proton (CH) of the ethanamine group would likely appear as a quartet, being split by the adjacent methyl protons and the amine protons. The methyl protons of the ethanamine group would appear as a doublet, split by the methine proton. The amine (NH₂) protons can appear as a broad singlet, and their chemical shift can be concentration and solvent dependent. The proton on the C4 position of the isoxazole ring would appear as a singlet.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
| Isoxazole-H4 | 6.0 - 6.5 | Singlet (s) |
| Ethanamine-CH | 3.5 - 4.0 | Quartet (q) |
| Ethyl-CH₂ | 2.7 - 3.0 | Quartet (q) |
| Ethanamine-NH₂ | 1.5 - 3.0 | Broad Singlet (br s) |
| Ethyl-CH₃ | 1.2 - 1.5 | Triplet (t) |
| Ethanamine-CH₃ | 1.1 - 1.4 | Doublet (d) |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Isoxazole-C5 | 170 - 175 |
| Isoxazole-C3 | 160 - 165 |
| Isoxazole-C4 | 100 - 105 |
| Ethanamine-CH | 45 - 50 |
| Ethyl-CH₂ | 20 - 25 |
| Ethanamine-CH₃ | 20 - 25 |
| Ethyl-CH₃ | 10 - 15 |
Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. It would confirm the connectivity within the ethyl group (CH₂-CH₃) and the ethanamine moiety (CH-CH₃).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the side chains and the isoxazole ring, for instance, by showing a correlation between the ethyl group protons and the C5 carbon of the isoxazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the elemental composition of a compound. The high-resolution mass spectrum of this compound would provide its exact molecular weight, confirming its molecular formula (C₇H₁₂N₂O).
The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation would be expected to occur at the bonds adjacent to the amine group and the isoxazole ring. Alpha-cleavage is a common fragmentation pathway for amines, which would involve the loss of a methyl radical from the ethanamine side chain. Cleavage of the bond between the ethanamine group and the isoxazole ring is also a likely fragmentation pathway.
Table 3: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 140 | [M]⁺ (Molecular Ion) |
| 125 | [M - CH₃]⁺ |
| 97 | [M - CH(NH₂)CH₃]⁺ |
| 44 | [CH(NH₂)CH₃]⁺ |
Note: The relative intensities of these fragments would depend on the ionization technique used.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amine, the C-H bonds of the aliphatic groups, the C=N and C=C bonds within the isoxazole ring, and the N-O bond of the isoxazole ring.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine) | 3300 - 3500 (two bands) |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=N Stretch (Isoxazole) | 1620 - 1680 |
| C=C Stretch (Isoxazole) | 1500 - 1600 |
| N-O Stretch (Isoxazole) | 1300 - 1400 |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to the π → π* transitions of the conjugated isoxazole ring system.
Chromatographic Methods (e.g., HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique for the assessment of purity and the separation of enantiomers of chiral compounds such as this compound. Given the chiral center at the carbon atom bearing the amino group, the separation of its (R)- and (S)-enantiomers is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The successful separation and purity determination of this compound relies heavily on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.
The separation of chiral amines, including those with heterocyclic moieties like the isoxazole ring, is often achieved using polysaccharide-based CSPs. These are among the most versatile and widely used CSPs for the resolution of a broad range of racemic compounds. nih.gov Columns based on cellulose (B213188) or amylose (B160209) derivatives, such as those with phenylcarbamate selectors, have demonstrated high efficiency in resolving enantiomers. yakhak.org The chiral recognition mechanism of these CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte and the chiral selector.
For primary amines like this compound, the basic nature of the amino group can lead to strong interactions with the silica (B1680970) support of the stationary phase, potentially causing peak tailing and poor resolution. To mitigate these effects, a basic additive, such as diethylamine (B46881) (DEA), is often included in the mobile phase. mdpi.com This additive competes with the analyte for active sites on the stationary phase, leading to improved peak shape and resolution.
Both normal-phase and reversed-phase HPLC modes can be employed for the analysis of isoxazole-containing compounds. In normal-phase chromatography, a nonpolar mobile phase (e.g., hexane (B92381) or heptane) with a polar modifier (e.g., isopropanol (B130326) or ethanol) is used. This mode is often effective for the separation of enantiomers on polysaccharide-based CSPs. Reversed-phase chromatography, which utilizes a polar mobile phase (e.g., water-acetonitrile or water-methanol mixtures), can also be effective, particularly with modified cyclodextrin (B1172386) or certain immobilized polysaccharide-based CSPs. nih.govmdpi.com
Interactive Data Table: Illustrative HPLC Parameters for the Enantiomeric Separation of this compound
| Parameter | Value |
| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Expected Outcome | Baseline separation of the (R)- and (S)-enantiomers |
The choice of a polysaccharide-based CSP, such as Chiralpak® IA, is predicated on its proven efficacy in resolving a wide array of chiral amines. The normal-phase mobile system, consisting of a hydrocarbon solvent and an alcohol modifier, provides a suitable environment for the chiral recognition interactions to occur. The inclusion of a small percentage of diethylamine is critical for achieving sharp, symmetrical peaks. Detection is typically performed using a UV detector at a wavelength where the isoxazole ring exhibits significant absorbance. The optimization of these parameters, particularly the ratio of the mobile phase components, is essential to achieve baseline resolution and accurate quantification of the enantiomeric purity of this compound.
Theoretical and Computational Investigations of 1 5 Ethyl 1,2 Oxazol 3 Yl Ethanamine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. For 1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine, these studies would provide insight into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. researchgate.netnih.gov A typical study on this compound would involve geometry optimization to find the lowest energy conformation of the molecule. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), are employed to calculate various molecular properties. researchgate.netsemanticscholar.org These properties include bond lengths, bond angles, dihedral angles, and the distribution of electron density, which are crucial for understanding the molecule's three-dimensional structure and chemical behavior. researchgate.net
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to predicting a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. materialsciencejournal.org Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack on this compound.
DFT calculations are also a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net Theoretical vibrational frequencies can be calculated to help assign bands in an experimental infrared (IR) spectrum. nih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, providing theoretical UV-Visible absorption spectra. materialsciencejournal.org Calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C atoms are also possible and serve as an invaluable aid in interpreting experimental NMR data. researchgate.net
Conformational Analysis through Computational Modeling
The biological activity and physical properties of a flexible molecule like this compound, which has rotatable bonds in its ethyl and ethanamine side chains, are highly dependent on its three-dimensional conformation. Conformational analysis through computational modeling is used to identify the most stable conformers (isomers that differ by rotation around single bonds) and the energy barriers between them. researchgate.netmdpi.com Techniques such as systematic or stochastic searches of the potential energy surface are performed to locate various low-energy structures. The relative energies of these conformers are then calculated using quantum mechanical methods to determine their population distribution at a given temperature.
Reaction Mechanism Predictions and Transition State Elucidation
Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction pathways that are often difficult to study experimentally. For this compound, this could involve modeling its synthesis, such as the cyclization reaction to form the isoxazole (B147169) ring, or predicting its metabolic pathways. organic-chemistry.orgnih.govrsc.org By calculating the energies of reactants, products, intermediates, and transition states, a complete energy profile for a proposed reaction can be constructed. mdpi.com This elucidation of the transition state structure and its associated energy barrier is crucial for understanding reaction kinetics and selectivity. nih.gov
In Silico Screening and Library Design for Chemical Space Exploration
In the context of drug discovery, this compound could serve as a scaffold for the development of new therapeutic agents. In silico (computer-based) techniques are vital for exploring the chemical space around a core structure. researchgate.netfrontiersin.org Virtual libraries of derivatives can be designed by systematically modifying the parent molecule. researchgate.net These virtual compounds can then be screened for desired properties, such as binding affinity to a biological target (through molecular docking) or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. researchgate.netresearchgate.net This computational approach accelerates the identification of promising lead compounds for further experimental validation. nih.gov
Applications of 1 5 Ethyl 1,2 Oxazol 3 Yl Ethanamine in Advanced Chemical Synthesis and Materials Science
Role as a Versatile Synthetic Building Block
1-(5-Ethyl-1,2-oxazol-3-yl)ethanamine serves as a highly versatile building block in organic synthesis due to the presence of two key reactive sites: the primary amino group and the isoxazole (B147169) ring. lifechemicals.com The amino group on the ethylamine (B1201723) side chain provides a nucleophilic center, readily participating in a wide array of chemical transformations. These reactions are fundamental to the construction of more complex molecular frameworks.
Key reactions involving the amine functionality include:
Amide bond formation: The amine reacts with carboxylic acids, acid chlorides, and anhydrides to form stable amide linkages. This reaction is a cornerstone of peptide synthesis and the creation of various functional polymers.
Reductive amination: In the presence of a reducing agent, the amine can react with aldehydes and ketones to form secondary and tertiary amines, respectively. This allows for the introduction of diverse substituents and the extension of the carbon skeleton.
N-alkylation and N-arylation: The nitrogen atom can be alkylated or arylated using appropriate electrophiles, further diversifying the molecular structure.
Formation of Schiff bases: Condensation with aldehydes and ketones yields imines (Schiff bases), which are versatile intermediates for the synthesis of other nitrogen-containing compounds.
The isoxazole ring, while relatively stable, can also participate in certain transformations, such as ring-opening reactions under specific conditions, providing access to different classes of compounds. The ethyl group at the 5-position of the isoxazole ring offers an additional site for potential functionalization, although it is less reactive than the primary amine. The combination of these features makes this compound a valuable starting material for the synthesis of a broad spectrum of organic molecules.
Table 1: Representative Synthetic Transformations of this compound
| Reactant | Reagent(s) | Product Type |
| Carboxylic Acid | Coupling agent (e.g., DCC, EDC) | Amide |
| Aldehyde/Ketone | Reducing agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine |
| Alkyl Halide | Base | N-Alkyl Amine |
| Aryl Halide | Catalyst (e.g., Palladium) | N-Aryl Amine |
Incorporation into Diverse Molecular Architectures for Chemical Research
The utility of this compound as a building block extends to its incorporation into a wide range of molecular architectures for chemical research, particularly in the fields of medicinal chemistry and drug discovery. The isoxazole moiety is a well-established pharmacophore found in numerous biologically active compounds. lifechemicals.com Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule, such as metabolic stability, receptor binding affinity, and bioavailability.
By leveraging the reactivity of the primary amine, chemists can readily attach this isoxazole-containing fragment to various scaffolds. For instance, it can be acylated with complex carboxylic acids to generate novel amide derivatives. These derivatives can be designed to interact with specific biological targets, such as enzymes or receptors. The stereocenter at the alpha-carbon of the ethylamine side chain also introduces the possibility of creating chiral molecules, which is often crucial for biological activity.
Furthermore, the isoxazole ring can act as a bioisosteric replacement for other functional groups, such as esters or amides, in known drug molecules. This strategy is often employed to improve the properties of a lead compound. The incorporation of this compound allows for the systematic exploration of the structure-activity relationships of new chemical entities.
Contributions to the Development of Functional Materials
The unique chemical properties of this compound also make it a valuable component in the development of novel functional materials. The primary amine group can serve as a reactive handle for grafting the molecule onto polymer backbones or for initiating polymerization reactions. For example, it can be used as a monomer in the synthesis of polyamides or polyimines, where the isoxazole ring is incorporated as a pendant group.
The presence of the heteroaromatic isoxazole ring can impart specific properties to the resulting materials. These may include:
Thermal stability: Heteroaromatic rings often enhance the thermal stability of polymers.
Optical properties: The conjugated system of the isoxazole ring can lead to interesting photophysical properties, such as fluorescence, which could be exploited in the development of sensors or organic light-emitting diodes (OLEDs).
Coordination ability: The nitrogen and oxygen atoms of the isoxazole ring can act as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, and separation.
The ability to modify the amine and potentially the ethyl group allows for fine-tuning of the material's properties. This versatility makes this compound a promising candidate for the design of advanced materials with tailored functionalities.
Utilization in Combinatorial Chemistry Libraries
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity or other desired properties. This compound is an excellent scaffold for the construction of combinatorial libraries due to its readily functionalizable primary amine group. nih.gov
In a typical combinatorial synthesis, a core molecule, such as this compound, is reacted with a set of diverse building blocks. For example, by reacting the amine with a library of different carboxylic acids, a large library of amides can be generated. Similarly, reacting it with a library of aldehydes or ketones via reductive amination can produce a library of secondary or tertiary amines.
This approach allows for the systematic exploration of the chemical space around the this compound core. The resulting libraries of compounds can be screened in high-throughput assays to identify "hits" with interesting biological or material properties. The modular nature of this synthetic strategy, enabled by the reactivity of the amine, makes this compound a valuable asset in modern drug discovery and materials science research.
Q & A
Q. Optimization Strategies :
- Temperature Control : Elevated temperatures (80–100°C) enhance cyclization efficiency but may require inert atmospheres to prevent decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) improve regioselectivity during oxazole formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product from byproducts like unreacted intermediates or dimerized species .
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Byproducts |
|---|---|---|---|
| Cyclocondensation | 65–75 | ≥95 | Ethyl oxazole isomers |
| Reductive Amination | 70–80 | ≥90 | Over-reduced amine derivatives |
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?
Answer:
Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for the oxazole proton at δ 8.1–8.3 ppm and the ethyl group’s triplet (δ 1.2–1.4 ppm, J = 7.5 Hz).
- ¹³C NMR : The oxazole C3 carbon appears at ~160 ppm, while the ethyl carbons resonate at 10–15 ppm (CH₃) and 20–25 ppm (CH₂).
- IR Spectroscopy : Stretching vibrations for C=N (1630–1650 cm⁻¹) and NH₂ (3350–3450 cm⁻¹).
- Mass Spectrometry : A molecular ion peak at m/z 154.1 (C₇H₁₂N₂O⁺) confirms the molecular formula .
Advanced: How can researchers resolve discrepancies in reported crystallographic data for derivatives of this compound?
Answer:
Discrepancies often arise from twinning or disorder in crystal lattices. Methodological steps include:
Data Collection : Use high-resolution X-ray diffraction (≤0.8 Å) to reduce noise.
Refinement Tools : Employ SHELXL (via WinGX interface) for anisotropic refinement of non-H atoms and TWIN/BASF commands to model twinning .
Validation : Cross-check with PLATON or Mercury to identify residual electron density peaks.
Q. Table 2: Crystallographic Parameters for a Representative Derivative
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=8.21, b=10.53 |
| R-factor (%) | 3.2 |
| Twinning Fraction | 0.35 |
Advanced: What computational approaches predict hydrogen-bonding networks in this compound crystals?
Answer:
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D (onor) and A (cceptor) patterns). The amine group often forms N–H⋯N/O interactions with adjacent oxazole rings .
- DFT Calculations : Use Gaussian or ORCA to optimize molecular geometry and compute electrostatic potential surfaces, identifying preferential H-bonding sites.
- Molecular Dynamics : Simulate packing motifs with GROMACS, incorporating force fields like OPLS-AA for accurate van der Waals interactions.
Basic: What are common impurities in this compound synthesis, and how are they characterized?
Answer:
Typical impurities include:
- Oxazole Isomers : 3-Ethyl-1,2-oxazole derivatives (distinguished via HPLC retention times).
- Amine Byproducts : Over-alkylated amines (identified by LC-MS with m/z 168.1).
Q. Mitigation :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves isomers.
- TLC Monitoring : Rf = 0.4 (ethyl acetate/hexane 3:7) for the target compound .
Advanced: How does the 5-ethyl substituent influence the compound’s reactivity in nucleophilic reactions?
Answer:
The ethyl group induces steric hindrance , reducing accessibility to the oxazole ring’s C4 position. Key observations:
Q. Table 3: Reactivity Comparison
| Reaction Type | Yield (%) | Major Product |
|---|---|---|
| C4 Bromination | 40 | 4-Bromo derivative |
| C5 Nitration | 85 | 5-Nitro-oxazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
